molecular formula C7H17N3O B3025212 3-(Diethylamino)propanehydrazide CAS No. 83742-04-5

3-(Diethylamino)propanehydrazide

Cat. No.: B3025212
CAS No.: 83742-04-5
M. Wt: 159.23 g/mol
InChI Key: FAXGCFPTKUTKRD-UHFFFAOYSA-N
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Description

3-(Diethylamino)propanehydrazide is an organic compound with the molecular formula C7H17N3O and a molecular weight of 159.23 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Diethylamino)propanehydrazide typically involves the reaction of diethylamine with 3-chloropropanoyl chloride, followed by the addition of hydrazine hydrate. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to maintain consistency and safety .

Chemical Reactions Analysis

Types of Reactions: 3-(Diethylamino)propanehydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(Diethylamino)propanehydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Diethylamino)propanehydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The compound’s effects are mediated through various biochemical pathways, including signal transduction and metabolic processes .

Comparison with Similar Compounds

    3-(Diethylamino)propylamine: Similar in structure but lacks the hydrazide group.

    3-(Diethylamino)propanoic acid: Contains a carboxylic acid group instead of a hydrazide group.

    3-(Diethylamino)propylhydrazine: Similar but with a different substitution pattern.

Uniqueness: 3-(Diethylamino)propanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

3-(Diethylamino)propanehydrazide is an organic compound characterized by a hydrazide functional group attached to a diethylamino-propane backbone. Its unique structure has drawn interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The compound may function as an enzyme inhibitor, impacting key metabolic pathways. For instance, similar hydrazides have been shown to inhibit enzymes involved in cancer progression and microbial resistance.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of hydrazides, including this compound. Research indicates that compounds with hydrazide moieties exhibit significant antibacterial activity against various strains of bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus64 µg/mL
Escherichia coli128 µg/mL
Pseudomonas aeruginosa256 µg/mL

The above table summarizes the MIC values against selected bacterial strains, demonstrating the compound's potential as an antimicrobial agent.

Antitumor Activity

In addition to its antibacterial properties, this compound has been investigated for its anticancer effects. Hydrazone derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines.

Case Study: Antitumor Effects

A study involving the application of hydrazone derivatives, including those related to this compound, reported significant cytotoxicity against human pancreatic and gastric cancer cell lines. The compounds were evaluated using the MTT assay, which measures cell viability and proliferation.

  • Cell Lines Tested:
    • Patu8988 (pancreatic cancer)
    • ECA109 (esophagus cancer)
    • SGC7901 (gastric cancer)

The results indicated that certain derivatives exhibited IC50 values as low as 12.8 µM, affirming their potential as effective anticancer agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of hydrazides is crucial for optimizing their biological activity. Modifications to the diethylamino group or variations in the hydrazide structure can significantly influence their efficacy and selectivity against specific biological targets.

Table 2: Structural Variations and Biological Activity

Compound VariationBiological Activity
Diethylamino substitutionEnhanced antibacterial properties
Hydrazone formationIncreased anticancer activity
Alkyl chain lengthAffects solubility and bioavailability

This table illustrates how structural changes can impact the biological functions of hydrazides.

Properties

IUPAC Name

3-(diethylamino)propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3O/c1-3-10(4-2)6-5-7(11)9-8/h3-6,8H2,1-2H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXGCFPTKUTKRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366522
Record name 3-(diethylamino)propanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24839594
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

83742-04-5
Record name 3-(diethylamino)propanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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